molecular formula C5H12ClN2O2P B12420191 N-Dechloroethyl Cyclophosphamide-d4

N-Dechloroethyl Cyclophosphamide-d4

Cat. No.: B12420191
M. Wt: 202.61 g/mol
InChI Key: DZKGMGPLDJOVCX-BYUTVXSXSA-N
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Description

N-Dechloroethyl Cyclophosphamide-d4 is a deuterium-labeled derivative of N-Dechloroethyl Cyclophosphamide. This compound is primarily used as a stable isotope-labeled internal standard in various analytical applications. It is a colorless solid that is slightly soluble in organic solvents such as chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Dechloroethyl Cyclophosphamide-d4 is synthesized through a deuterium substitution reaction. The process involves the use of deuterium-labeled compounds to replace hydrogen atoms in N-Dechloroethyl Cyclophosphamide. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound involves large-scale deuterium exchange reactions. The process is carried out in specialized reactors designed to handle deuterium gas and maintain the required reaction conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Dechloroethyl Cyclophosphamide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various deuterium-labeled derivatives and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Dechloroethyl Cyclophosphamide-d4 is widely used in scientific research, particularly in:

Mechanism of Action

N-Dechloroethyl Cyclophosphamide-d4 exerts its effects through its role as an internal standard. It does not have a direct pharmacological effect but is used to ensure the accuracy and precision of analytical measurements. The deuterium labeling allows for differentiation from the parent compound in mass spectrometric analysis, providing reliable quantification and identification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Dechloroethyl Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .

Properties

Molecular Formula

C5H12ClN2O2P

Molecular Weight

202.61 g/mol

IUPAC Name

N-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C5H12ClN2O2P/c6-2-4-8-11(9)7-3-1-5-10-11/h1-5H2,(H2,7,8,9)/i2D2,4D2

InChI Key

DZKGMGPLDJOVCX-BYUTVXSXSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)NP1(=O)NCCCO1

Canonical SMILES

C1CNP(=O)(OC1)NCCCl

Origin of Product

United States

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